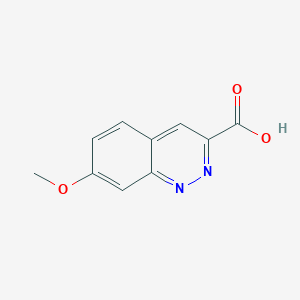

7-Methoxycinnoline-3-carboxylic acid

Description

Contextual Significance of Cinnoline (B1195905) Derivatives within Heterocyclic Chemistry

Cinnoline, a bicyclic aromatic heterocycle containing two nitrogen atoms, serves as a foundational structure for a multitude of derivatives with significant applications in medicinal chemistry. nih.govmdpi.com These six-membered heterocyclic compounds are recognized for their diverse and potent pharmacological activities. wisdomlib.org The cinnoline nucleus is considered a crucial structural subunit in many compounds with interesting pharmaceutical properties. nih.govnih.gov

The versatility of the cinnoline scaffold allows for the synthesis of derivatives exhibiting a broad spectrum of biological activities, including:

Antibacterial nih.govwisdomlib.org

Antifungal nih.govwisdomlib.org

Antimalarial nih.govwisdomlib.org

Anti-inflammatory nih.govwisdomlib.org

Analgesic nih.gov

Anxiolytic nih.gov

Antitumor nih.govwisdomlib.org

Specific Research Focus on 7-Methoxycinnoline-3-carboxylic Acid and its Analogs

While specific research focusing exclusively on this compound is not extensively detailed in the provided results, the broader class of cinnoline-3-carboxylic acid derivatives has been a subject of significant academic inquiry. These compounds are often synthesized as analogs of other biologically active molecules to explore their potential therapeutic applications.

Research on analogs suggests that the cinnoline-3-carboxylic acid scaffold is a key component in the design of compounds with various biological activities. For instance, derivatives of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been investigated as a new class of pollen suppressant agents for wheat. ijper.org Additionally, the chemical properties of 4-oxocinnoline derivatives, including 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives, have been extensively studied for the preparation of biologically active compounds, with some showing in vitro antibacterial activity. researchgate.net

The interest in these analogs indicates a research trajectory aimed at exploring how different substituents on the cinnoline ring, such as the methoxy (B1213986) group at the 7-position, modulate the biological and chemical properties of the core molecule.

Historical Evolution of Academic Inquiry into the Cinnoline-3-carboxylic Acid Scaffold

The academic inquiry into the cinnoline scaffold dates back to 1883, when V. Richter first synthesized the core structure. pnrjournal.com The synthesis of the cinnoline ring was first achieved by Richter through the diazotization of ortho-amino-phenylpropionic acid and subsequent cyclization of the resulting arenediazonium salt. researchgate.net This foundational work paved the way for extensive research into its derivatives.

Over the years, the focus of research has evolved, driven by the diverse pharmacological potential of cinnoline compounds. pnrjournal.compnrjournal.com In 1989, Japanese researchers synthesized and patented derivatives of 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acid as a new group of herbicides. researchgate.net This marked a significant point in the exploration of the practical applications of the cinnoline-3-carboxylic acid scaffold beyond medicinal uses.

The development of new synthetic methods has also played a crucial role in the evolution of research in this area. researchgate.net The cyclization of ortho-ethynylarenediazonium salts, known as the Richter reaction, has become an increasingly important method for synthesizing 4-halogenocinnolines, which are valuable intermediates for producing biologically active compounds, including derivatives of cinnoline-3-carboxylic acid. researchgate.net The continuous interest in the wide range of pharmacological effects exhibited by these heterocyclic compounds has sustained the dedication to their production and study. pnrjournal.compnrjournal.com

Structure

3D Structure

Properties

IUPAC Name |

7-methoxycinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-7-3-2-6-4-9(10(13)14)12-11-8(6)5-7/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKNTWCKGQSTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NN=C(C=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methoxycinnoline 3 Carboxylic Acid and Its Analogs

Classical Approaches to Cinnoline (B1195905) Nucleus Formation

The foundational methods for constructing the cinnoline ring system have been established for over a century and continue to be relevant in organic synthesis. These approaches typically involve the formation of a new nitrogen-nitrogen bond followed by an intramolecular cyclization to build the bicyclic structure.

Richter and Widman-Stoermer Cyclization Variants

Two of the earliest and most well-known methods for cinnoline synthesis are the Richter and Widman-Stoermer reactions.

The Richter cinnoline synthesis , first reported by Victor von Richter in 1883, involves the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes, which then undergo hydration and cyclization. drugfuture.com The initial discovery of cinnoline was through the cyclization of the alkyne o-C6H4(N2Cl)C≡CCO2H in water, which yielded 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate could then be decarboxylated and the hydroxyl group removed to produce the parent cinnoline heterocycle. wikipedia.org

The Widman-Stoermer synthesis provides an alternative route, utilizing the cyclization of a diazotized α-vinyl-aniline (or o-aminoarylethylenes). wikipedia.orgdrugfuture.com This reaction proceeds by treating the starting material with hydrochloric acid and sodium nitrite (B80452) at room temperature. drugfuture.com The sodium nitrite is converted to nitrous acid and then to dinitrogen trioxide, which facilitates the diazotization and subsequent ring closure. wikipedia.org

| Classical Synthesis | Starting Material | Key Transformation | Product Type |

| Richter Synthesis | o-Aminoarylpropiolic acid | Diazotization followed by hydration and cyclization | 4-Hydroxycinnoline-3-carboxylic acid derivatives |

| Widman-Stoermer Synthesis | α-Vinyl-aniline | Diazotization and intramolecular cyclization | Cinnoline derivatives |

Intramolecular Cyclization Reactions in Cinnoline Synthesis

Beyond the classical name reactions, a variety of other intramolecular cyclization strategies have been developed to form the cinnoline nucleus. These methods often offer greater flexibility in substrate scope and substitution patterns.

A primary approach involves the electrophilic attack by a diazonium cation on a carbon-carbon unsaturated center within the same molecule. thepharmajournal.com For instance, a cinnoline derivative was prepared from 2-aminophenylpropionic acid through the intramolecular cyclization of its corresponding diazonium salt. thepharmajournal.com

More recent developments include transition-metal-free intramolecular redox cyclization reactions. One such method synthesizes cinnolines from 2-nitrobenzyl alcohol and benzylamine. rsc.orgnih.gov The mechanism involves an intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization, cyclization, and aromatization to yield the final cinnoline product. rsc.orgnih.gov

Additionally, intramolecular cyclization can be achieved via metal-catalyzed processes. For example, the Heck reaction has been employed for the ring closure of iodobenzamides to form certain cinnoline analogs. ijper.org Other strategies include copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones. rsc.orgnih.gov

Modern and Sustainable Synthetic Innovations for 7-Methoxycinnoline-3-carboxylic Acid Derivatives

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, rapid, and environmentally benign methodologies. This trend is reflected in the synthesis of cinnoline derivatives, with innovations such as microwave-assisted protocols, solvent-free conditions, and advanced metal-catalyzed reactions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. derpharmachemica.com This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including quinolines, quinoxalines, and cinnolines. mdpi.comresearchgate.netnih.govudayton.edu The advantages of microwave heating include reduced reaction times, from hours to minutes, and the potential for cleaner product formation. derpharmachemica.comnih.gov

One specific example involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins. researchgate.net Under controlled microwave heating at 100°C for 20 minutes in the presence of piperidine, this reaction afforded high yields (86-93%) of polyfunctionally substituted cinnoline derivatives. researchgate.net This rapid and efficient protocol highlights the potential of microwave assistance in constructing complex cinnoline systems.

| Microwave Protocol | Reactants | Conditions | Yield | Reaction Time |

| Cinnoline Synthesis | Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate, Nitroolefins | Dioxane/piperidine, 100°C, Microwave | 86-93% | 20 min |

Solvent-Free Reaction Conditions

The development of solvent-free, or neat, reaction conditions is a key aspect of green chemistry, as it reduces waste and the use of potentially hazardous substances. While specific examples for this compound are not detailed in the provided context, the synthesis of related quinoline (B57606) derivatives under solvent-free conditions has been reported. academie-sciences.fr These methods often employ a reusable catalyst and can be combined with microwave irradiation to further enhance efficiency. mdpi.com The principles of these solvent-free syntheses, which often involve the condensation of anilines with carbonyl compounds, suggest a viable and sustainable strategy that could be adapted for the production of cinnoline derivatives.

Metal-Catalyzed Cyclization and Cross-Coupling Strategies

Modern organometallic chemistry offers a diverse toolkit for the synthesis of heterocyclic compounds. For cinnolines, metal-catalyzed reactions provide efficient pathways for ring formation. These strategies include:

Rhodium-catalyzed C-H activation: This approach can be used for the redox-neutral annulation of azo and diazo compounds. rsc.orgnih.gov

Palladium-catalyzed annulation: Palladium catalysts are widely used in cross-coupling and cyclization reactions to form heterocyclic rings. rsc.orgnih.gov

Copper-catalyzed C-H functionalization/cyclization: Copper catalysts can facilitate aerobic annulation through dehydrogenative amination or dehydrogenative cyclization of hydrazones to afford cinnolines. rsc.orgnih.gov

These metal-catalyzed methods are often characterized by their high efficiency and selectivity, allowing for the construction of the cinnoline nucleus under relatively mild conditions.

Photochemical and Electrochemical Synthesis Routes

Photochemical Synthesis:

Photochemical reactions, initiated by the absorption of light, can enable unique cyclization and functionalization reactions. For instance, photochemical cyclization has been successfully employed in the synthesis of quinoline derivatives, which share a bicyclic heteroaromatic core with cinnolines. While direct photochemical synthesis of the cinnoline ring is not widely documented, this approach holds potential for the formation of the cinnoline nucleus or the modification of pre-existing cinnoline scaffolds.

Electrochemical Synthesis:

Electrochemical methods provide a powerful tool for organic synthesis, often proceeding under mild conditions without the need for stoichiometric reagents. Electrochemical oxidation and reduction can be used to generate reactive intermediates that subsequently undergo cyclization or other transformations. For example, the electrochemical synthesis of benzo[c]cinnolinium salts from 2-azobiaryls has been demonstrated. This process involves an intramolecular cyclization driven by electrochemical oxidation. Such a strategy could conceptually be adapted for the synthesis of cinnoline derivatives from appropriately substituted precursors.

While these examples from related heterocyclic systems highlight the potential of photochemical and electrochemical methods, further research is required to develop specific and efficient protocols for the synthesis of this compound and its analogs.

Strategies for Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective synthetic methods is crucial for the preparation of chiral molecules, which is of paramount importance in medicinal chemistry. As with photochemical and electrochemical routes, there is a notable lack of specific, documented methods for the stereoselective synthesis of chiral this compound analogs in the current literature. This section will, therefore, discuss general strategies that are commonly employed for the asymmetric synthesis of related chiral carboxylic acids and heterocyclic compounds, which could potentially be adapted for the target molecules.

General approaches to stereoselective synthesis include:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials from natural sources. A potential, though not explicitly documented, strategy could involve starting with a chiral precursor that already contains the desired stereocenter, which is then elaborated to form the cinnoline ring.

Asymmetric Catalysis: This is a powerful approach where a small amount of a chiral catalyst is used to induce enantioselectivity in a chemical transformation. This could involve, for example, the asymmetric reduction of a prochiral ketone or the asymmetric alkylation of an enolate to set a key stereocenter in a precursor to the final cinnoline analog.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This is a well-established method for the synthesis of chiral carboxylic acids.

The following table outlines some general organocatalytic methods used in the asymmetric Michael addition for the synthesis of substituted pyrrolidine-3-carboxylic acids, which illustrates a type of strategy that could be explored for chiral cinnoline analogs.

| Catalyst | Substrate 1 | Substrate 2 | Product | Enantiomeric Excess (ee) |

| Organocatalyst | 4-Alkyl-substituted 4-oxo-2-enoates | Nitroalkanes | 5-Alkyl-substituted pyrrolidine-3-carboxylic acids | Up to 97% |

This table is illustrative of general stereoselective methods and does not represent a direct synthesis of chiral cinnoline derivatives.

The successful application of these general strategies to the synthesis of chiral this compound analogs would require significant research and development to identify suitable chiral catalysts or auxiliaries and to optimize reaction conditions for the specific cinnoline scaffold.

Scalable Synthetic Approaches for Cinnoline-3-carboxylic Acid Scaffolds in Research

The ability to produce chemical compounds on a larger scale is essential for their practical application in research and development. While specific large-scale or industrial synthesis protocols for this compound are not detailed in the available literature, several classical methods for the synthesis of the core cinnoline ring system have been established and could potentially be adapted for scalability. wikipedia.orgbenthamdirect.com

The Richter Cinnoline Synthesis:

One of the foundational methods for creating the cinnoline ring is the Richter synthesis. wikipedia.org This reaction typically involves the cyclization of an ortho-alkynyl-substituted diazonium salt. The original synthesis by Richter involved the cyclization of the diazonium salt derived from o-aminophenylpropiolic acid to yield 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be further modified. The scalability of this method would depend on the availability and stability of the starting materials and the control of the diazotization and cyclization steps.

The Widman–Stoermer and Borsche–Herbert Syntheses:

Other classical named reactions for cinnoline synthesis include the Widman–Stoermer and Borsche–Herbert methods. wikipedia.org These approaches generally involve the cyclization of suitably substituted aniline (B41778) or phenylhydrazine (B124118) derivatives. The feasibility of scaling these reactions would be contingent on factors such as the cost and availability of starting materials, reaction yields, and the ease of purification of the final products.

Modern Synthetic Developments:

More recent developments in organic synthesis, such as the use of microwave-assisted organic synthesis (MAOS), have been shown to improve the efficiency of some heterocyclic syntheses. researchgate.net Microwave heating can lead to significantly reduced reaction times and improved yields, which are advantageous for scalable production. For example, a convenient synthesis of polyfunctionally substituted cinnolines has been achieved with high yields (86-93%) using controlled microwave irradiation. researchgate.net This suggests that modern techniques could play a role in developing more efficient and scalable routes to cinnoline-3-carboxylic acid scaffolds.

Chemical Reactivity and Derivatization of the Cinnoline 3 Carboxylic Acid Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Cinnoline (B1195905) Ring System

The electronic nature of the cinnoline nucleus dictates its reactivity towards electrophiles and nucleophiles. The pyridazine (B1198779) ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, while the fused benzene (B151609) ring retains more aromatic character. pnrjournal.com

Electrophilic Aromatic Substitution (EAS)

Electrophilic attacks occur preferentially on the more electron-rich benzene portion of the cinnoline scaffold. pnrjournal.comthepharmajournal.com The regioselectivity of these reactions is governed by the existing substituents. In 7-Methoxycinnoline-3-carboxylic acid, the powerful electron-donating methoxy (B1213986) group at the C-7 position is an activating, ortho-para director. Conversely, the pyridazine ring and the C-3 carboxylic acid group exert a deactivating effect on the entire system for electrophilic substitution.

Consequently, electrophiles are directed to the positions ortho and para to the methoxy group, namely C-6 and C-8. The relative reactivity of these positions can be influenced by steric factors and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Expected Major Product(s) | Rationale |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 6-Nitro- and 8-Nitro-7-methoxycinnoline-3-carboxylic acid | Attack directed by the strongly activating C-7 methoxy group. |

| Halogenation (Br₂/FeBr₃) | 6-Bromo- and 8-Bromo-7-methoxycinnoline-3-carboxylic acid | Ortho/para directing effect of the C-7 methoxy group. |

| Friedel-Crafts Acylation | Likely low yielding or unsuccessful | The ring system is generally deactivated towards Friedel-Crafts reactions. |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present. The C-4 position of the cinnoline ring is especially activated towards nucleophilic substitution. While the parent this compound does not possess a leaving group, derivatives such as 4-chloro-cinnolines are valuable intermediates for introducing a variety of nucleophiles. The reactivity of methylsulphonyl groups as leaving groups in cinnoline systems has also been demonstrated, showing them to be 40 to 100 times more reactive than the corresponding chloro-compounds in reactions with methoxide (B1231860) ions. rsc.org

Vicarious Nucleophilic Substitution (VNS) of hydrogen is another pathway for introducing substituents, such as an amino group, onto the electron-deficient ring system, as demonstrated in reactions with nitrobenzo[c]cinnolines. dergipark.org.tr

Functionalization and Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a versatile handle for a wide array of chemical modifications, enabling the creation of libraries of amides, esters, and other derivatives. Such modifications are crucial for tuning the physicochemical and pharmacological properties of the molecule. nih.gov

Key transformations include:

Amide Formation: Coupling of the carboxylic acid with various primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) yields the corresponding cinnoline-3-carboxamides. This is one of the most widely explored modifications for creating biologically active cinnoline derivatives. nih.govresearchgate.net

Esterification: Standard acid-catalyzed esterification with alcohols or conversion to an acyl chloride followed by reaction with an alcohol can produce a range of esters.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)-7-methoxycinnoline, using strong reducing agents like LiAlH₄ or borane (B79455) complexes.

Decarboxylation: While often requiring harsh conditions, selective decarboxylation can be a route to 3-unsubstituted cinnolines. google.com

Table 2: Examples of Carboxylic Acid Functionalization in Related Heterocycles

| Reaction Type | Reagents & Conditions | Product Type | Reference Scaffold |

|---|---|---|---|

| Amidation | Amine, Coupling Agent (e.g., HATU, EDC) | Carboxamide | 4-Aminocinnoline-3-carboxamides nih.gov |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Quinoline-3-carboxylic acid esters nih.gov |

| Carbonylation/Decarboxylation | 1. Pd-catalyzed carbonylation; 2. Hydrolysis; 3. Heat | 3-Carboxylic Acid (from di-halo precursor) | Quinoline-3-carboxylic acid google.com |

Transformations Involving the Methoxy Group at Position 7

The methoxy group at C-7 is a key modulating element of the scaffold's electronic properties. Its primary and most synthetically useful transformation is demethylation to reveal the corresponding 7-hydroxycinnoline. This transformation not only alters the electronic and solubility properties of the molecule but also provides a new site for further functionalization via O-alkylation or O-acylation.

The cleavage of the aryl methyl ether can be achieved using various established methods:

Boron Tribromide (BBr₃): A highly effective and common reagent for demethylation, typically used at low temperatures in an inert solvent like dichloromethane.

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can also effect ether cleavage.

The resulting 7-hydroxycinnoline-3-carboxylic acid derivative exists in equilibrium with its keto-tautomer, a feature that can influence its reactivity and biological interactions. nih.gov

Introduction and Manipulation of Diverse Substituents for Structural Exploration

The strategic introduction of various functional groups onto the cinnoline scaffold is essential for exploring structure-activity relationships (SAR). This often involves multi-step sequences where an initially introduced group is further manipulated.

A common strategy involves the synthesis of a 4-halo-7-methoxycinnoline-3-carboxylic acid intermediate. The Richter cinnoline synthesis, involving the cyclization of an o-alkynyl arenediazonium salt, is a classic method for producing 4-halogenated cinnolines. researchgate.netwikipedia.org This halogen atom, typically chlorine or bromine, serves as a versatile synthetic handle.

Table 3: Strategies for Introducing and Manipulating Substituents

| Position | Initial Functionalization | Reagents/Method | Subsequent Manipulation | Potential Products |

|---|---|---|---|---|

| C-4 | Halogenation | Richter Synthesis researchgate.net | Nucleophilic Substitution (SNAr) | 4-Amino, 4-Alkoxy, 4-Thioether derivatives |

| C-4 | Halogenation | Richter Synthesis researchgate.net | Palladium-catalyzed cross-coupling | 4-Aryl, 4-Alkynyl, 4-Alkenyl derivatives |

| C-6 / C-8 | Nitration | HNO₃/H₂SO₄ | Reduction (e.g., SnCl₂/HCl) | 6-Amino or 8-Amino derivatives |

| C-6 / C-8 | Halogenation | Br₂/FeBr₃ | Palladium-catalyzed cross-coupling | 6/8-Aryl or 6/8-Alkynyl derivatives |

The introduction of these diverse substituents allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets. rsc.org

Annulation and Fusion Reactions Leading to Condensed Cinnoline Systems

Annulation reactions, which involve the construction of a new ring fused to the existing cinnoline scaffold, lead to the formation of complex, polycyclic heterocyclic systems. These condensed systems often exhibit unique biological properties distinct from their bicyclic precursors.

These transformations typically rely on the intramolecular cyclization of a cinnoline derivative bearing appropriately positioned reactive functional groups. For instance, a cinnoline carrying an amino group at C-8 and a modified carboxylic acid function at C-3 could potentially undergo cyclization to form a new ring.

Modern synthetic methods, such as transition metal-catalyzed C-H activation and annulation, provide powerful tools for constructing these fused systems. For example, Rh(III)-catalyzed C-H annulation reactions have been used to synthesize indazolocinnolines and phthalazinocinnolines from N-aryl indazolones or N-aryl phthalazinones. researchgate.net Applying similar logic, an N-substituted 7-aminocinnoline derivative could potentially undergo an intramolecular C-H functionalization at the C-6 position to forge a new fused ring.

Another approach involves the reaction of a substituted cinnoline with a bifunctional reagent. For example, a 7,8-diamino-cinnoline derivative could react with a 1,2-dicarbonyl compound to form a new fused pyrazine (B50134) ring, creating a tricyclic system. Similarly, lactamization of an 8-amino-7-thio-substituted quinoline (B57606) has been used to prepare thiazepino-fused quinolines, a strategy that could be adapted to the cinnoline scaffold. nih.gov These advanced synthetic strategies open avenues to novel and structurally complex cinnoline-based compounds.

Advanced Spectroscopic and Analytical Research Techniques Applied to 7 Methoxycinnoline 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 7-Methoxycinnoline-3-carboxylic acid in solution. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom, allowing for the precise assignment of the molecular framework.

In a typical ¹H NMR spectrum of a cinnoline (B1195905) derivative, the protons of the heterocyclic and benzene (B151609) rings resonate in distinct regions. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the 10–12 ppm range, due to deshielding and hydrogen bonding. The protons on the cinnoline ring system would exhibit characteristic chemical shifts and coupling patterns that are influenced by the positions of the methoxy (B1213986) and carboxylic acid substituents.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of 160-180 ppm. The carbon atoms of the aromatic rings and the methoxy group will also have distinct resonances that aid in the complete structural assignment. libretexts.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignments. The characterization of various cinnoline derivatives has been successfully achieved using these NMR techniques. pnrjournal.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 12.0 | br s |

| H4 | 8.0 - 8.5 | s |

| H5 | 7.8 - 8.2 | d |

| H6 | 7.2 - 7.6 | dd |

| H8 | 7.0 - 7.4 | d |

| OCH₃ | 3.9 - 4.1 | s |

Note: These are predicted values based on general principles for similar aromatic carboxylic acids. Actual values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to investigate its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confirmation of the molecular formula, C₁₁H₈N₂O₃.

The fragmentation of carboxylic acids in the mass spectrometer often involves characteristic losses. For aliphatic carboxylic acids, prominent peaks can arise from the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org Aromatic carboxylic acids may exhibit more complex fragmentation pathways. For this compound, fragmentation could involve the loss of small molecules such as carbon monoxide (CO), carbon dioxide (CO₂), or the methoxy group (•OCH₃). The study of these fragmentation patterns can provide valuable structural information.

Predicted mass spectrometry data for the closely related compound, cinnoline-3-carboxylic acid, shows expected adducts that would also be anticipated for this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 205.0557 |

| [M+Na]⁺ | 227.0376 |

| [M-H]⁻ | 203.0411 |

Note: These values are calculated based on the molecular formula C₁₁H₈N₂O₃.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional molecular structure of this compound in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the compound's connectivity and conformation.

For a molecule like this compound, X-ray crystallography would reveal the planarity of the cinnoline ring system and the orientation of the methoxy and carboxylic acid substituents relative to the ring. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. In many carboxylic acids, hydrogen bonding leads to the formation of dimers in the solid state. A crystal structure of the related 8-hydroxyquinoline-2-carboxylic acid has been reported, showcasing the detailed structural information that can be obtained. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to analyze its bonding characteristics.

FTIR Spectroscopy: The FTIR spectrum of a carboxylic acid is characterized by several distinct absorption bands. spectroscopyonline.com A very broad O-H stretching vibration is typically observed in the range of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of a carboxylic acid. orgchemboulder.com The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak, usually between 1760 and 1690 cm⁻¹. orgchemboulder.com The C-O stretching and O-H bending vibrations are also observable in the fingerprint region of the spectrum. spectroscopyonline.com The presence of the methoxy group would be indicated by C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-O stretching band. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While the O-H stretch is often weak in the Raman spectrum of carboxylic acids, the C=O stretch is typically a strong band. The aromatic ring vibrations are also readily observed in the Raman spectrum. The comparison of FTIR and Raman spectra can be particularly useful for identifying centrosymmetric structures like carboxylic acid dimers. rsc.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Methoxy) | Stretching | 2950 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |

| C-O (Carboxylic Acid/Methoxy) | Stretching | 1320 - 1210 | Strong |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 and 950 - 910 | Medium, Broad |

Note: These are typical ranges for the indicated functional groups.

Chromatographic Techniques for Purity Assessment and Isolation of Research Samples (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound samples and for its isolation and purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and purification of non-volatile and thermally sensitive compounds like carboxylic acids. nih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this compound. Detection is typically achieved using a UV detector, as the aromatic cinnoline ring system will absorb UV light. The purity of a sample can be determined by the relative area of the main peak in the chromatogram. HPLC can also be scaled up for preparative purification to obtain high-purity research samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds. Carboxylic acids are generally not volatile enough for direct GC analysis. usherbrooke.ca Therefore, derivatization is often required to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester. usherbrooke.ca Following derivatization, the sample can be analyzed by GC-MS, which provides both retention time data for separation and mass spectral data for identification. While HPLC is generally more direct for carboxylic acids, GC-MS can be a valuable tool, especially for identifying impurities that are amenable to derivatization. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cinnoline-3-carboxylic acid |

Structure Activity Relationship Sar Investigations of Cinnoline 3 Carboxylic Acid Derivatives

Influence of Substituents on the Cinnoline (B1195905) Ring and Carboxylic Acid Group on Molecular Interactions

The biological activity of cinnoline-3-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on both the cinnoline ring and the carboxylic acid group. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interactions with biological targets.

Modifications to the carboxylic acid group at position 3 can also have a profound impact on molecular interactions and biological activity. Esterification or amidation of the carboxylic acid can alter the compound's solubility, membrane permeability, and ability to form hydrogen bonds with target proteins. For instance, certain 4-aminocinnoline-3-carboxamide (B1596795) derivatives have demonstrated notable antibacterial activity. nih.gov The conversion of the carboxylic acid to a carboxamide can introduce additional hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions with a biological target.

The interplay between substituents on the cinnoline ring and modifications at the carboxylic acid group is complex and can lead to synergistic or antagonistic effects on biological activity. A systematic exploration of these modifications is essential for understanding the full therapeutic potential of this class of compounds.

| Compound Scaffold | Substituent (Position) | Modification of Carboxylic Acid | Observed Influence on Molecular Interactions/Activity |

| Cinnoline | Electron-donating groups (e.g., methoxy (B1213986), hydroxyl) | Carboxylic Acid | Enhanced anti-inflammatory activity ucl.ac.be |

| Cinnoline | Electron-withdrawing groups (e.g., halogens) | Carboxylic Acid | Increased antibacterial activity ucl.ac.be |

| 4-Aminocinnoline | 7-substituents | Carboxamide | Moderate to good antibacterial activity nih.gov |

The Specific Role of the Methoxy Group at Position 7 in Modulating Biological Activity

The methoxy group (-OCH₃) is an electron-donating group that can significantly influence the physicochemical properties and biological activity of a molecule. When placed at position 7 of the cinnoline-3-carboxylic acid scaffold, the methoxy group can exert its effects through a combination of electronic and steric factors.

Electronically, the methoxy group donates electron density to the aromatic ring system, which can enhance the molecule's ability to participate in certain binding interactions, such as pi-pi stacking or cation-pi interactions. This increased electron density can also affect the pKa of the carboxylic acid group, potentially influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor or acceptor.

From a steric and lipophilic perspective, the methoxy group increases the lipophilicity of the molecule compared to an unsubstituted analog. This enhanced lipophilicity can improve the compound's ability to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells, potentially leading to increased intracellular concentrations and greater efficacy. In the context of related quinoline (B57606) derivatives, increased lipophilicity has been correlated with enhanced inhibition of cellular respiration.

Furthermore, the presence of a methoxy group at position 7, often in combination with a substitution at position 6 (e.g., 6,7-dimethoxy), has been shown to be a key structural feature for potent inhibitory activity against certain enzymes, such as phosphodiesterase 10A (PDE10A). nih.gov This suggests that the methoxy group at position 7 can play a direct role in fitting into the active site of a target enzyme and forming favorable interactions.

| Property | Influence of 7-Methoxy Group | Potential Biological Consequence |

| Electronic Effect | Electron-donating | Modulation of binding interactions (e.g., pi-pi stacking) |

| Lipophilicity | Increased | Enhanced membrane permeability |

| Steric Profile | Adds bulk | Can influence binding site complementarity |

| Metabolic Stability | May be subject to O-demethylation | Can influence pharmacokinetic profile |

SAR of 7-Methoxycinnoline-3-carboxylic Acid Analogs in Enzyme Inhibition Studies

While specific and extensive SAR studies on this compound analogs are not widely available, valuable insights can be drawn from studies on structurally related cinnoline and quinoline derivatives. These studies highlight the potential of this scaffold as a platform for developing potent enzyme inhibitors.

For instance, in a series of 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines, the dimethoxy substitution pattern was found to be crucial for potent inhibition of phosphodiesterase 10A (PDE10A). nih.gov This suggests that the methoxy group at position 7, in concert with other substituents, can contribute significantly to the binding affinity and selectivity for this enzyme. The optimization of these compounds led to molecules with improved selectivity against other phosphodiesterase isoforms, underscoring the importance of fine-tuning the substitution pattern on the cinnoline ring.

In the analogous quinoline series, 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been investigated as inhibitors of cellular respiration. Correlation analysis in these studies indicated that the inhibitory activity was linearly related to the lipophilicity (π) of the substituent at position 7. This finding suggests that for this compound, the lipophilic contribution of the methoxy group could be a key determinant of its potential inhibitory activity against certain enzymes.

Furthermore, the carboxylic acid moiety at position 3 is a critical pharmacophoric element. In many enzyme inhibitors, a carboxylic acid group acts as a key binding motif, forming strong ionic and hydrogen bond interactions with positively charged or polar residues in the enzyme's active site. The spatial orientation of the carboxylic acid relative to the cinnoline ring and the 7-methoxy group would be a critical factor in achieving optimal binding and inhibition.

| Enzyme Target (Analogous Compounds) | Key SAR Findings for Related Scaffolds | Implication for this compound |

| Phosphodiesterase 10A (PDE10A) | 6,7-Dimethoxy substitution is critical for potency. nih.gov | The 7-methoxy group is likely a key contributor to binding affinity. |

| Cellular Respiration Enzymes | Inhibition by 7-substituted 4-hydroxyquinoline-3-carboxylic acids is related to lipophilicity. | The lipophilicity of the 7-methoxy group may enhance inhibitory activity. |

SAR in Receptor Binding Affinity and Ligand Selectivity

The cinnoline-3-carboxylic acid scaffold has also been explored for its potential to interact with various receptors. The SAR in this context focuses on how structural modifications influence the binding affinity and selectivity of the ligands for their target receptors.

While direct receptor binding studies on this compound are limited, research on related cinnoline derivatives provides evidence that this scaffold can be adapted to target specific receptors. For example, a 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivative has been shown to exhibit affinity for the CB2 cannabinoid receptor. ucl.ac.be This finding indicates that the core cinnoline-3-carboxylic acid framework can serve as a basis for the design of receptor-active compounds. In this case, the conversion of the carboxylic acid to a carboxamide was a key modification.

The nature of the substituent at position 7 would be expected to play a significant role in modulating receptor binding. A methoxy group at this position could influence ligand-receptor interactions in several ways. It could form hydrogen bonds with specific amino acid residues in the binding pocket, or its lipophilic character could favor interactions with hydrophobic regions of the receptor. The selectivity for a particular receptor subtype would likely depend on the precise interplay between the 7-methoxy group and other substituents on the cinnoline ring.

For G protein-coupled receptors (GPCRs), where ligands often bind in a transmembrane pocket, the orientation of the cinnoline ring and the presentation of the 7-methoxy group and the 3-carboxylic acid would be critical for achieving high-affinity binding. The development of selective ligands would require a systematic variation of substituents to map the steric and electronic requirements of the receptor's binding site.

| Receptor Target (Analogous Compounds) | Key SAR Findings for Related Scaffolds | Potential Role of 7-Methoxy Group |

| CB2 Cannabinoid Receptor | 4-Oxo-1,4-dihydrocinnoline-3-carboxamide scaffold shows affinity. ucl.ac.be | Could influence binding through hydrogen bonding or hydrophobic interactions. |

Investigation of Conformational Flexibility and Rigidity in SAR Optimization

The conformational properties of a molecule are a key determinant of its biological activity. The degree of flexibility or rigidity in the structure of this compound and its analogs can significantly impact their ability to adopt the optimal conformation for binding to a biological target.

The cinnoline ring system is largely planar and rigid, providing a well-defined scaffold for the attachment of various functional groups. The orientation of the carboxylic acid group at position 3 relative to the plane of the cinnoline ring can, however, exhibit some degree of rotational freedom. The preferred conformation will be influenced by intramolecular interactions, such as hydrogen bonding between the carboxylic acid and the nitrogen at position 2 of the cinnoline ring, as well as by steric hindrance from neighboring substituents.

In SAR optimization, the introduction of more rigid structural elements can be a strategy to lock the molecule into a bioactive conformation, which can lead to an increase in binding affinity by reducing the entropic penalty of binding. Conversely, a certain degree of flexibility might be required for the molecule to adapt to the specific topology of a binding site.

Computational modeling techniques, such as conformational analysis and molecular dynamics simulations, can be valuable tools for investigating the conformational landscape of this compound analogs. These studies can help to identify low-energy conformations and to understand how different substituents affect the molecule's flexibility and preferred shape. This information can then be used to guide the design of new analogs with improved biological activity.

Molecular Mechanisms of Biological Activity and Target Identification

Investigation of Specific Enzyme Inhibition by 7-Methoxycinnoline-3-carboxylic Acid and its Analogs

The cinnoline (B1195905) scaffold has proven to be a versatile template for the design of inhibitors targeting a range of enzymes critical to pathological processes. nih.gov Research has focused on modifying the core cinnoline structure to achieve high potency and selectivity for specific enzyme targets.

Cinnoline derivatives have been identified as potent inhibitors of several kinase families.

Bruton's Tyrosine Kinase (BTK): The cinnoline scaffold has been explored for the development of BTK inhibitors, which are significant in the treatment of autoimmune diseases like rheumatoid arthritis. nih.gov Specifically, a series of 4-aminocinnoline-3-carboxamides have been reported to exhibit BTK inhibition. nih.gov This foundational work on the cinnoline scaffold led to further exploration, including the development of 4-aminoquinoline-3-carboxamide derivatives as potent, reversible BTK inhibitors, which were designed based on the preceding cinnoline compounds. nih.gov

Phosphodiesterase 10A (PDE10A): Cinnoline analogs have emerged as highly potent and selective inhibitors of PDE10A, an enzyme that modulates cyclic nucleotide signaling in the brain and is a target for treating central nervous system disorders. nih.govnih.gov A study detailing the synthesis and in vitro characterization of fifteen cinnoline analogues found nine compounds to be potent PDE10A inhibitors with IC50 values in the low nanomolar range (1.5 to 18.6 nM). nih.govdrugbank.com Notably, these compounds also showed high selectivity (>1,000-fold) for PDE10A over other phosphodiesterase isoforms like PDE3A/B and PDE4A/B. nih.gov Optimization of 6,7-dimethoxy-4-(pyridin-3-yl)cinnolines led to compounds with improved selectivity against PDE3 while maintaining potent PDE10A inhibitory activity. nih.gov

Other Kinases: The therapeutic potential of the cinnoline framework extends to other critical kinases. A novel series of 3-cinnoline carboxamides were discovered to be highly potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key enzyme in the DNA damage response. nih.gov The optimized compound from this series, compound 21 , demonstrated an ATM cellular IC50 of 0.0028 μM and excellent kinase selectivity. nih.gov Furthermore, cinnoline derivatives have been developed as nanomolar inhibitors of Phosphoinositide 3-kinases (PI3Ks), with one compound showing micromolar inhibitory potency against three human tumor cell lines. nih.gov

A significant body of research has focused on cinnoline derivatives as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. nih.govtandfonline.comnih.gov A series of HNE inhibitors based on the cinnoline scaffold were synthesized and evaluated, revealing them to be reversible competitive inhibitors. nih.govnih.govresearcher.life

Molecular docking studies indicated two distinct interaction modes based on the derivative's structure: molecules with a cinnolin-4(1H)-one scaffold were attacked at the amido moiety by the Ser195 hydroxyl group in the HNE binding site, whereas derivatives with an ester function at the C-4 position presented this group as the point of attack for Ser195. nih.govnih.govresearcher.life While these compounds showed lower potency compared to a previously reported N-benzoylindazole series, they exhibited greater stability in aqueous solutions. nih.govtandfonline.com The most potent compound identified, 18a , demonstrated a favorable balance between HNE inhibitory activity and chemical stability. nih.govtandfonline.comnih.govresearcher.life

| Compound | Structure/Substitution | IC50 (nM) | Chemical Stability (t1/2, min) | Source |

|---|---|---|---|---|

| 18a | 1-(3-(Trifluoromethyl)benzoyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | 56 | 114 | nih.govnih.gov |

| 8 | 1-(3-Methylbenzoyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | >1000 | - | nih.gov |

| 18b | 1-(3-Chlorobenzoyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | 87 | 150 | nih.gov |

| 18c | 1-(3-Methoxybenzoyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | 170 | >180 | nih.gov |

Receptor Agonism and Antagonism Studies

Derivatives of cinnoline-3-carboxylic acid have been specifically designed to act as antagonists at key neurotransmitter receptors. A patent describes novel cinnoline-3-carboxylic acid derivatives as potent antagonists of the serotonin (B10506) 5-HT3 receptor. google.com This antagonistic activity makes them promising candidates for the treatment and prevention of nausea and emesis, particularly that induced by chemotherapy, as well as for central nervous system disorders like anxiety and various gastroenteric diseases such as irritable bowel syndrome. google.com

The broader cinnoline scaffold has also been utilized to create compounds that interact with other receptors, including non-benzodiazepine modulators of the γ-aminobutyric acid receptor A (GABA A) and antagonists for the histamine (B1213489) H3 and orexin (B13118510) receptors. nih.gov

Modulation of Specific Molecular Pathways and Cellular Signaling Cascades

The enzymatic inhibition and receptor antagonism exhibited by cinnoline derivatives translate to the modulation of critical cellular pathways.

PI3K/Akt Pathway: Cinnoline derivatives developed as PI3K inhibitors directly interfere with the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. nih.gov

DNA Damage Response (DDR): As potent inhibitors of the ATM kinase, 3-cinnoline carboxamides play a role in the DDR pathway. nih.gov ATM is a primary sensor of DNA double-strand breaks, and its inhibition can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. nih.gov

Cyclic Nucleotide Signaling: By inhibiting PDE10A, cinnoline analogs prevent the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This leads to an elevation of their intracellular levels, thereby modulating signaling cascades downstream of dopamine (B1211576) and glutamate (B1630785) receptors, particularly within the striatum of the brain. nih.gov

Biophysical Characterization of Protein-Ligand Interactions

Understanding the physical basis of the interaction between cinnoline derivatives and their protein targets is crucial for rational drug design. Kinetic studies of the cinnoline-based HNE inhibitors have characterized them as reversible competitive inhibitors. nih.govnih.govresearcher.life This mechanism, where the inhibitor competes with the substrate for binding to the enzyme's active site, was visualized through double-reciprocal Lineweaver-Burk plots. researchgate.net

Molecular docking simulations have further elucidated the binding modes of these compounds within the HNE active site. nih.govresearcher.life These computational studies revealed that the specific interactions depend on the substituent groups on the cinnoline scaffold. For instance, cinnolin-4(1H)-one derivatives interact via their amido moiety, while those with a C-4 ester function use the ester group to bind to the catalytic Ser195 residue of the enzyme. nih.govresearcher.life This detailed structural information helps explain the observed structure-activity relationships.

In Vitro Biological Evaluation

The therapeutic potential of cinnoline analogs has been assessed through a variety of in vitro assays, demonstrating significant antiproliferative and antimicrobial activities. ijper.orgnih.gov

The cinnoline framework is a key component of several classes of compounds with potent cytotoxic activity against human cancer cell lines. nih.govresearchgate.net Dibenzo[de,h]cinnoline-3,7-dione derivatives, for example, showed cytotoxic activity against both murine and human leukemia cell lines, including those resistant to doxorubicin. nih.govresearchgate.net Cinnoline derivatives targeting specific kinases, such as PI3K and c-Met, have also demonstrated significant antiproliferative effects. nih.govnih.gov

| Cinnoline Derivative Class | Target | Tested Cancer Cell Lines | Observed Activity | Source |

|---|---|---|---|---|

| PI3K Inhibitor (Compound 25) | PI3K | Three human tumor cell lines | IC50 values of 0.264 µM, 2.04 µM, 1.14 µM | nih.gov |

| Dibenzo[de,h]cinnoline-3,7-diones | Not specified (Cytotoxic) | Murine (L1210) and Human (K562) Leukemia | Active against multidrug-resistant (K562/DX) cells | nih.gov |

| 11H-Pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline | Topoisomerase I | NCI-60 Human Tumor Cell Line Panel | High cytotoxic activity, particularly against the leukemia subpanel | nih.gov |

| 4-oxo-1,4-dihydrocinnoline-3-carboxamides | c-Met | Five c-Met-dependent cancer cell lines | Active against c-Met and tested cell lines | nih.gov |

| 3-amido-4-anilinocinnolines | CSF-1R | Breast cancer xenograft model | Reduced tumor-associated macrophages | nih.gov |

The cinnoline scaffold is present in compounds with a broad spectrum of antimicrobial activity. thepharmajournal.com A study on a series of substituted cinnoline sulphonamides demonstrated antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger. nih.gov Halogen-substituted derivatives were found to be particularly potent. nih.gov Other research has highlighted pyrazole-based cinnoline derivatives as having significant antitubercular and antifungal properties. nih.gov The antimicrobial effect is thought to arise from the combination of the cinnoline ring system with other active moieties, such as sulphonamides, which can inhibit bacterial metabolic pathways. nih.gov

Drug Discovery and Lead Optimization Strategies Involving Cinnoline Scaffolds

Fragment-Based Drug Discovery (FBDD) Approaches for Cinnoline-Derived Ligands

Fragment-Based Drug Discovery (FBDD) has become a popular and effective method for identifying starting points for medicinal chemistry campaigns. nih.govnih.gov This approach begins by screening libraries of low molecular weight compounds, or "fragments" (typically < 300 Da), to find those that bind weakly but efficiently to the biological target. nih.govsaromics.com These initial "hits" are then optimized and elaborated into more potent, lead-like compounds. nih.gov

The initial and most critical step in FBDD is the screening of a fragment library to identify compounds that bind to the target protein. saromics.com Because fragments typically bind with low affinity (in the millimolar to high micromolar range), highly sensitive biophysical techniques are required for their detection. mdpi.com A variety of methodologies are employed for this purpose, each with its own advantages.

Key methodologies for fragment screening include:

X-ray Crystallography: This is considered one of the most powerful methods as it not only detects fragment binding but also provides a high-resolution, three-dimensional picture of the binding mode. crystalsfirst.com This structural information is invaluable for guiding the subsequent optimization of the fragment hit. nih.gov A notable application of this technique involved a fragment-based screening that utilized X-ray co-crystallography to identify a cinnoline (B1195905) fragment and characterize its binding mode against Bruton's tyrosine kinase (BTK). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another primary screening method in FBDD. nih.gov It is highly sensitive and can detect weak binding events by observing changes in the chemical shifts of either the protein or the ligand upon complex formation. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure biomolecular interactions in real-time. It is a sensitive method for validating hits and determining binding kinetics. mdpi.com

Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry, TSA measures the change in the thermal stability of a protein upon ligand binding. It is a high-throughput and cost-effective method for primary screening. mdpi.com

The validation of initial hits is a crucial step to ensure they are not artifacts of the screening process. mdpi.com Isothermal titration calorimetry (ITC) is often considered the "gold standard" for validation as it can determine the binding affinity, stoichiometry, and thermodynamic profile of the interaction. mdpi.com

| Methodology | Principle | Key Advantages | Primary Use |

|---|---|---|---|

| X-ray Crystallography | Detects electron density of a bound fragment in the protein's crystal structure. | Provides detailed 3D structural information of the binding mode. crystalsfirst.com | Primary screening, hit validation, structural guidance for optimization. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Measures perturbations in the NMR spectrum of the target or fragment upon binding. | High sensitivity to weak interactions; can map the binding site. nih.gov | Primary screening and hit validation. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a fragment binds to a target immobilized on a sensor chip. | Real-time kinetics (on/off rates), label-free. mdpi.com | Hit validation and characterization. |

| Thermal Shift Assay (TSA) | Measures the shift in a protein's melting temperature upon ligand binding. | High-throughput, low cost, requires small amounts of protein. mdpi.com | Primary screening for binders. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Provides a complete thermodynamic profile (ΔH, ΔS, Kd). mdpi.com | "Gold standard" for hit validation and affinity determination. |

Once a fragment hit is identified and validated, the next step is to increase its potency and selectivity to develop it into a lead compound. nih.gov This is typically achieved through three primary strategies: fragment growing, linking, or merging. researchgate.net

Fragment Growing: This strategy involves extending a single fragment hit to engage with adjacent pockets on the protein's surface. cresset-group.com Guided by structural information from X-ray crystallography or NMR, new chemical functionalities are added to the fragment core to make additional favorable interactions with the target, thereby increasing binding affinity. nih.gov

Fragment Linking: The linking approach is used when screening identifies two or more fragments that bind to distinct, neighboring sites on the target. nih.gov A chemical linker is designed to connect these fragments into a single, larger molecule. cresset-group.comresearchgate.net In theory, this strategy can lead to a rapid and significant increase in binding energy, although designing an optimal linker that maintains the original binding modes of the fragments can be challenging. nih.govresearchgate.net

Fragment Merging: Merging is applicable when two fragments are found to bind in an overlapping fashion. nih.gov The structural features of both fragments are combined into a new, single compound that incorporates the key binding elements of both original hits. cresset-group.com This can result in a molecule with improved potency and ligand efficiency. nih.gov

| Strategy | Starting Point | Process | Objective |

|---|---|---|---|

| Growing | A single fragment bound in one pocket. cresset-group.com | Synthetically extending the fragment to occupy an adjacent pocket. nih.gov | Increase potency by forming new interactions. |

| Linking | Two fragments in separate, nearby pockets. nih.gov | Connecting the two fragments with a chemical linker. cresset-group.com | Achieve a large gain in affinity through additivity. researchgate.net |

| Merging | Two fragments that bind in overlapping sites. nih.gov | Designing a single new molecule that combines the key features of both fragments. cresset-group.com | Improve potency and ligand efficiency in a single core. |

Lead Optimization Strategies for 7-Methoxycinnoline-3-carboxylic Acid Analogs

Lead optimization is the process of refining the chemical structure of a confirmed hit compound, such as an analog of this compound, to improve its drug-like properties. This includes enhancing potency, selectivity, and pharmacokinetic parameters while minimizing toxicity. edx.org

Structure-Based Drug Design (SBDD) is a cornerstone of modern lead optimization. This approach relies on the high-resolution 3D structural information of the target protein, typically obtained through X-ray crystallography or NMR. By visualizing how a ligand like a this compound analog binds to its target, medicinal chemists can make rational, structure-guided modifications to improve its properties.

For inhibitors containing a carboxylic acid, such as the 3-carboxy group on the cinnoline scaffold, a key interaction often involves the formation of a salt bridge with a positively charged amino acid residue, like arginine, in the binding pocket. researchgate.net In a parallel example, the design of 3-carboxy substituted tetrahydroquinoline inhibitors of Mcl-1 demonstrated that this carboxylic acid group was essential for forming a salt bridge with an arginine residue (R263), which was critical for potent binding affinity. researchgate.net Using SBDD, chemists can optimize the orientation of this acidic group and modify other parts of the scaffold to engage with nearby hydrophobic pockets or form additional hydrogen bonds, thereby enhancing potency and selectivity. researchgate.net

Combinatorial chemistry is a powerful tool for rapidly generating a large number of diverse compounds, known as a chemical library. nih.govijpsonline.com In the context of lead optimization for a this compound analog, this approach is used to create a "focused library." Instead of generating random structures, a focused library consists of a systematic array of analogs where specific points on the lead scaffold are varied with different chemical building blocks. escholarship.org

For example, a focused library could be synthesized by keeping the 7-methoxycinnoline (B12953613) core constant while introducing a variety of substituents at the 3-position (by modifying the carboxylic acid) and exploring different functional groups at other positions on the rings. This systematic approach allows for a thorough exploration of the Structure-Activity Relationships (SAR), helping to identify which modifications lead to improved activity and better pharmacokinetic profiles. ijpsonline.com Techniques like solid-phase synthesis, often using a "split and mix" method, are frequently employed to efficiently produce these libraries. ijpsonline.com

| Scaffold Core | Variation Point 1 (R1) | Variation Point 2 (R2) | Number of Analogs |

|---|---|---|---|

| 7-Methoxycinnoline | -COOH (Carboxylic Acid) | -H | 12 (3 x 4) |

| -CONH₂ (Amide) | -Cl | ||

| -COOCH₃ (Methyl Ester) | -F | ||

| -CH₃ |

Bioisosteric Replacement: This strategy is a key tactic in medicinal chemistry to address issues with a lead compound's metabolism, toxicity, or physicochemical properties. semanticscholar.org It involves replacing a specific functional group with another group that has similar physical and chemical properties, with the goal of retaining or improving biological activity while enhancing its drug-like characteristics. cambridgemedchemconsulting.com The carboxylic acid moiety in this compound is a prime candidate for bioisosteric replacement, as carboxylic acids can sometimes lead to poor membrane permeability and metabolic instability. semanticscholar.orgdrughunter.com Common bioisosteres for a carboxylic acid include tetrazoles, sulfonic acids, and various other acidic heterocycles. nih.gov For instance, the replacement of a carboxylic acid with a tetrazole ring in the drug losartan (B1675146) led to a 10-fold increase in potency and significantly improved oral bioavailability. drughunter.com

| Original Group | Bioisostere Example | Key Properties | Potential Advantage |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Acidic, planar heterocycle. drughunter.com | Improved metabolic stability and oral bioavailability. drughunter.com |

| Sulfonic Acid (-SO₃H) | Strongly acidic, more polar. nih.gov | Can alter binding interactions and solubility. | |

| Hydroxamic Acid (-CONHOH) | Acidic, potent zinc-chelating group. | Often used in inhibitors of metalloenzymes. | |

| Acylsulfonamide (-CONHSO₂R) | Acidic, non-planar. | Can improve cell permeability compared to carboxylates. |

Scaffold Hopping: This is a more profound structural modification where the central molecular core (the cinnoline scaffold itself) is replaced with a structurally different core, while aiming to maintain the original biological activity. uniroma1.itnih.gov The goal of scaffold hopping is to discover novel and patentable chemical entities with superior properties, such as improved potency, better ADMET profiles, or a different side-effect profile. niper.gov.in This technique allows medicinal chemists to escape the chemical space of existing compounds and explore entirely new molecular architectures that may present unforeseen advantages. nih.gov

Development of this compound and its Derivatives as Chemical Probes for Biological Systems

Detailed research findings and data tables for this specific compound are not available in the reviewed scientific literature.

Future Research Directions and Unexplored Avenues for 7 Methoxycinnoline 3 Carboxylic Acid

Development of Novel Synthetic Methodologies for Architecturally Complex Derivatives

The functionalization of the cinnoline (B1195905) core is crucial for developing derivatives with enhanced biological activity and novel properties. Future synthetic efforts should focus on creating architecturally complex molecules based on the 7-Methoxycinnoline-3-carboxylic acid template.

Advanced Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to introduce a wide variety of substituents onto the cinnoline ring. ijper.org Research should focus on optimizing these reactions for the specific steric and electronic properties of the 7-methoxy-substituted cinnoline core.

C-H Activation: Direct C-H bond activation and functionalization represent a powerful, atom-economical approach to modify the core structure. Developing methodologies for the regioselective C-H activation of the cinnoline ring would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, streamlining the synthesis of diverse compound libraries.

Multicomponent Reactions (MCRs): MCRs offer an efficient route to build molecular complexity in a single step from simple starting materials. researchgate.net Designing novel MCRs that incorporate the this compound scaffold could rapidly generate libraries of complex derivatives for biological screening.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging new bonds. Its application in the synthesis of cinnoline derivatives could enable transformations that are difficult to achieve with traditional thermal methods, opening up new avenues for structural diversification.

| Synthetic Strategy | Description | Potential Advantage |

| Advanced Coupling Reactions | Utilizes palladium or copper catalysts to form new carbon-carbon and carbon-heteroatom bonds. | High functional group tolerance and ability to create diverse derivatives. |

| C-H Activation | Directly functionalizes carbon-hydrogen bonds, avoiding pre-activation steps. | Increased atom economy and synthetic efficiency. |

| Multicomponent Reactions | Combines three or more reactants in a single pot to form a complex product. | Rapid generation of molecular diversity and complexity. |

| Photoredox Catalysis | Uses visible light to drive chemical reactions under mild conditions. | Access to unique reaction pathways and functionalizations. |

Integration of Advanced Artificial Intelligence and Machine Learning in Predictive Modeling and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.commdpi.com These computational tools can significantly accelerate the design and optimization of novel this compound derivatives.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using AI/ML algorithms to predict the biological activity of new derivatives based on their chemical structure. mdpi.com By training these models on existing data for cinnoline and related heterocyclic compounds, researchers can prioritize the synthesis of candidates with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. researchgate.net These models can explore a vast chemical space to propose novel derivatives of this compound that are optimized for specific biological targets or material properties.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. digitellinc.com This can help chemists design more efficient and reliable syntheses for complex target molecules, saving time and resources.

| AI/ML Application | Description | Impact on Research |

| Predictive QSAR | Uses machine learning to correlate chemical structures with biological activity. | Prioritizes the synthesis of the most promising compounds. |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Accelerates the discovery of innovative lead compounds. researchgate.net |

| Synthesis Prediction | Algorithms predict reaction outcomes and propose efficient synthetic pathways. | Streamlines the chemical synthesis process. digitellinc.com |

Exploration of Undiscovered Molecular Targets and Biological Pathways

The cinnoline scaffold is known to interact with a variety of biological targets, and derivatives have shown activities including antibacterial, anti-inflammatory, and antitumor effects. nih.govresearchgate.net A key future direction is to identify novel molecular targets and biological pathways for this compound and its derivatives.

Target-Based Screening: High-throughput screening of a library of derivatives against a panel of known drug targets, such as kinases, proteases, and G-protein coupled receptors, could identify novel inhibitors. Cinnoline derivatives have previously been investigated as phosphodiesterase 10A (PDE10A) inhibitors. nih.gov

Phenotypic Screening: Unbiased phenotypic screening in cell-based or whole-organism models can reveal unexpected biological activities without a preconceived target. Subsequent target deconvolution studies can then identify the molecular mechanism of action.

Chemical Proteomics: Advanced chemical proteomics techniques can be used to identify the direct protein targets of a bioactive derivative within a complex biological system, providing a comprehensive understanding of its mechanism of action.

Potential Applications in Advanced Chemical Biology and Materials Science

Beyond traditional medicinal chemistry, the unique photophysical and chemical properties of the cinnoline ring system could be exploited in other scientific fields.

Chemical Probes and Fluorescent Labels: The carboxylic acid handle on this compound provides a convenient point for conjugation to other molecules. thermofisher.com Derivatives could be developed as fluorescent probes to visualize biological processes or as chemical tools to study protein function. The related coumarin-3-carboxylic acid scaffold is used for fluorescent labeling. nih.govsigmaaldrich.comeurogentec.com

Organic Materials: The planar, aromatic structure of the cinnoline core suggests potential applications in materials science. scbt.com Derivatives could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of novel conductive polymers. The π-π stacking interactions of the planar structure can be influential in this context. scbt.com

Bioconjugation: The compound can be used in bioconjugation to attach biomolecules to surfaces or other molecules, which is essential in diagnostics and therapeutics. thermofisher.comchemimpex.com

Continuous Advancements in Green and Sustainable Chemistry for Cinnoline Synthesis

The environmental impact of chemical synthesis is a growing concern. Future research must prioritize the development of green and sustainable methods for the synthesis of this compound and its derivatives. nih.gov

Green Solvents and Catalysts: Traditional syntheses of heterocyclic compounds often rely on hazardous solvents and stoichiometric reagents. nih.gov Research should focus on replacing these with environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, and employing recyclable nanocatalysts. ijpsjournal.comnih.gov

Energy-Efficient Methodologies: Techniques like microwave-assisted synthesis and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comresearchgate.net

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. Developing flow-based syntheses for cinnoline derivatives would be a significant step towards more sustainable production.

| Green Chemistry Approach | Description | Sustainability Benefit |

| Alternative Solvents/Catalysts | Use of water, ionic liquids, or recyclable nanocatalysts instead of hazardous organic solvents. ijpsjournal.comnih.gov | Reduced waste and environmental toxicity. nih.gov |

| Energy-Efficient Methods | Application of microwave or ultrasound energy to accelerate reactions. researchgate.net | Lower energy consumption and faster reaction times. ijpsjournal.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a flask. | Enhanced safety, control, and efficiency. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Methoxycinnoline-3-carboxylic acid, and how do reaction conditions influence yield?